molecular formula C18H29NO3 B119296 9-methyldecyl 2-amino-5-hydroxybenzoate CAS No. 148915-77-9

9-methyldecyl 2-amino-5-hydroxybenzoate

Cat. No.: B119296
CAS No.: 148915-77-9
M. Wt: 307.4 g/mol
InChI Key: NGQKBZVVKVAIIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoundecyl 5-hydroxyanthranilate typically involves the esterification of 5-hydroxyanthranilic acid with isoundecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of isoundecyl 5-hydroxyanthranilate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of biocatalysts, such as engineered Escherichia coli, has also been explored for the production of related compounds .

Chemical Reactions Analysis

Types of Reactions: 9-methyldecyl 2-amino-5-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 9-methyldecyl 2-amino-5-hydroxybenzoate is unique due to its specific ester structure, which imparts distinct chemical and biological properties. Its long alkyl chain enhances its lipophilicity, making it more suitable for certain applications compared to other anthranilate derivatives .

Properties

CAS No.

148915-77-9

Molecular Formula

C18H29NO3

Molecular Weight

307.4 g/mol

IUPAC Name

9-methyldecyl 2-amino-5-hydroxybenzoate

InChI

InChI=1S/C18H29NO3/c1-14(2)9-7-5-3-4-6-8-12-22-18(21)16-13-15(20)10-11-17(16)19/h10-11,13-14,20H,3-9,12,19H2,1-2H3

InChI Key

NGQKBZVVKVAIIG-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCOC(=O)C1=C(C=CC(=C1)O)N

Canonical SMILES

CC(C)CCCCCCCCOC(=O)C1=C(C=CC(=C1)O)N

148915-77-9

Synonyms

BU 4601 B
BU-4601 B
isoundecyl 5-hydroxyanthranilate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-methyldecyl 2-amino-5-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
9-methyldecyl 2-amino-5-hydroxybenzoate
Reactant of Route 3
9-methyldecyl 2-amino-5-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
9-methyldecyl 2-amino-5-hydroxybenzoate
Reactant of Route 5
Reactant of Route 5
9-methyldecyl 2-amino-5-hydroxybenzoate
Reactant of Route 6
9-methyldecyl 2-amino-5-hydroxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.